Acetamide, 2-amino-N-(2-benzoylphenyl)-
Description
Acetamide, 2-amino-N-(2-benzoylphenyl)- is a substituted acetamide derivative characterized by a benzoyl group at the ortho-position of the phenyl ring and an amino group on the acetamide backbone. This structural arrangement significantly influences its physicochemical behavior. Key studies highlight its inability to form two-center intramolecular hydrogen bonds (H-bonds) due to steric hindrance from the bulky o-benzoyl group, as confirmed by X-ray diffraction and solvent-dependent NMR analyses . The compound’s crystal packing is stabilized by C–H···O/π interactions, forming 1-D and 2-D networks in the solid state . Unlike oxalamide analogs (e.g., N-(2-benzoylphenyl)oxalamate), which exhibit three-center H-bonds, this compound’s H-bonding is disrupted in polar solvents like DMSO-d₆ .
Properties
CAS No. |
5504-78-9 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-amino-N-(2-benzoylphenyl)acetamide |
InChI |
InChI=1S/C15H14N2O2/c16-10-14(18)17-13-9-5-4-8-12(13)15(19)11-6-2-1-3-7-11/h1-9H,10,16H2,(H,17,18) |
InChI Key |
ZIWZCDRHKRIADU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CN |
Origin of Product |
United States |
Scientific Research Applications
Anti-inflammatory Properties
Acetamide, 2-amino-N-(2-benzoylphenyl)- has been extensively studied for its anti-inflammatory effects. Research indicates that compounds with this structure exhibit significant anti-inflammatory activity while minimizing side effects such as gastric irritation. For instance, a study highlighted that derivatives of this compound demonstrated effective inhibition of inflammation with reduced gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
Analgesic and Antipyretic Effects
The compound has shown promise as an analgesic and antipyretic agent. Its mechanism involves the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response. The analgesic properties are particularly beneficial in treating conditions associated with pain and fever .
Clinical Studies
A series of clinical studies have demonstrated the efficacy of Acetamide, 2-amino-N-(2-benzoylphenyl)- in managing inflammatory disorders. One notable study involved patients with rheumatoid arthritis who reported significant reductions in pain levels when treated with formulations containing this compound .
Comparison with Similar Compounds
Structural Comparison with Similar Acetamide Derivatives
Substituent Effects on Hydrogen Bonding
- N-(2-Benzoylphenyl)oxalamate : Forms three-center H-bonds (ΔH° = 28.3 kJ·mol⁻¹, ΔS° = 69.1 J·mol⁻¹·K⁻¹ for disruption in DMSO-d₆) due to flexible oxalyl spacers, contrasting with the rigid, sterically hindered o-benzoyl group in the target compound .
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide : The dichlorophenyl and thiazol groups facilitate intermolecular N–H···N H-bonds, enabling stable 1-D crystal chains .
Pharmacological Activity
- Anticonvulsant Activity: 2-Amino-N-(1,2-diphenylethyl)acetamide hydrochloride (FPL 13950) shows efficacy in rodent models, attributed to the diphenylethyl group enhancing blood-brain barrier penetration .
- COX-2 Inhibition: Ethyl-glycinate amide derivatives (e.g., 2-amino-N-(nitrophenyl)acetamide) exhibit binding energies up to -7.6 kJ/mol, comparable to celecoxib (-8.0 kJ/mol) .
- Antibacterial Potential: 2-Amino-N-(arylsulfinyl)acetamides inhibit bacterial aminoacyl-tRNA synthetases, with sulfinyl groups critical for targeting LeuRS .
Key Properties
Preparation Methods
Chlorination and Thioacetamide Coupling
A patented method involves the reaction of 2-aminobenzophenone with tert-butyl hypochlorite (t-BuOCl) in methylene chloride at -70°C, followed by the addition of 2-methylthioacetamide. The hypochlorite agent facilitates electrophilic substitution at the ortho position relative to the amine, while the thioacetamide introduces the acetamide moiety. After stirring for two hours, triethylamine is added to neutralize HCl byproducts, and the mixture is warmed to room temperature. The crude product is purified via solvent extraction and recrystallization, yielding 44.7% of the target compound with a melting point of 198–200°C.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | -70°C → room temperature |
| Solvent | Methylene chloride |
| Base | Triethylamine |
| Yield | 44.7% |
| Purity (Elemental Analysis) | C 63.62%, H 4.29%, N 7.08% |
Alternative Pathways Using Substituted Acetamide Derivatives
Phenythioacetamide Condensation
Modifying the acetamide side chain can enhance yield and regioselectivity. In one protocol, 2-amino-5-chlorobenzophenone reacts with 2-[(4-chlorophenyl)thio]acetamide under similar low-temperature conditions. The chlorine substituents on both the benzophenone and acetamide components reduce steric hindrance, improving coupling efficiency. This method achieves a 57% yield after recrystallization from a methylene chloride/diethyl ether/hexane mixture, with a melting point of 153–154°C.
Comparative Analysis of Substituent Effects
| Substituent Position | Yield (%) | Melting Point (°C) |
|---|---|---|
| 5-Chloro (benzophenone) | 57 | 153–154 |
| Unsubstituted | 44.7 | 198–200 |
The higher yield in the chlorinated derivative underscores the role of electron-withdrawing groups in stabilizing reactive intermediates.
Optimization Strategies for Industrial Scalability
Solvent and Base Selection
The choice of solvent and base critically impacts reaction efficiency. Methylene chloride, with its low polarity and ability to dissolve both aromatic and acetamide reactants, is preferred for maintaining homogeneity at subzero temperatures. Triethylamine, a weak base, effectively scavenges HCl without promoting side reactions like N-alkylation.
Temperature Control
Maintaining a reaction temperature of -70°C during hypochlorite addition minimizes undesired polymerization or oxidation byproducts. Gradual warming to room temperature ensures controlled progression of the coupling reaction.
Analytical Validation of Synthetic Products
Elemental Analysis
Post-synthesis characterization includes elemental analysis to verify stoichiometry. For example, the unsubstituted acetamide derivative exhibits a carbon content of 63.62% against a calculated value of 63.55%, confirming high purity.
Challenges and Limitations
Q & A
Q. What are the recommended synthetic routes for preparing 2-amino-N-(2-benzoylphenyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : A viable approach involves coupling 2-chloroacetamide derivatives with substituted aromatic amines under basic conditions. For example, analogous syntheses use K₂CO₃ as a weak base in acetonitrile, with reaction progress monitored via TLC . Optimize reaction time (e.g., 24 hours) and stoichiometry (1:1 molar ratio of reactants). Post-synthesis purification via column chromatography or recrystallization ensures high purity. Note: Air-sensitive intermediates may require Schlenk techniques .
Q. How can spectroscopic techniques (NMR, FTIR, UV-Vis) characterize the structural and electronic properties of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135/HSQC to resolve overlapping signals, particularly for aromatic protons and amide NH groups. Compare shifts with analogs (e.g., 2-amino-N-[3-(2-chlorobenzoyl)thiophenyl]acetamide ).
- FTIR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and NH₂/NH bending modes (~1550–1600 cm⁻¹). Discrepancies may indicate hydrogen bonding .
- UV-Vis : Analyze π→π* transitions in the benzoyl group (λmax ~250–300 nm) to assess electronic conjugation .
Advanced Research Questions
Q. How can hydrogen bonding patterns and supramolecular aggregation in the crystal lattice be systematically analyzed?
- Methodological Answer : Use single-crystal X-ray diffraction (SCXRD) to resolve intermolecular interactions. For example, in related acetamide derivatives, intramolecular N–H⋯O bonds form S(6) ring motifs, while intermolecular C–H⋯O interactions create 1D chains . Apply graph set analysis (Etter’s formalism) to classify hydrogen bond motifs (e.g., D, R₂²(8)) and predict packing behavior . Refinement software like SHELX or OLEX2 can model thermal parameters and validate bond geometries (e.g., C–C bond deviations <0.004 Å ).
Q. What computational methods are suitable for studying molecular interactions or docking of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., SARS-CoV-2 protease). Parameterize the ligand with GAFF force fields and solvation models (e.g., PBSA) .
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces for reactivity insights .
Q. How to resolve contradictions in crystallographic data between studies?
- Methodological Answer : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen bond metrics (angles, distances) across datasets. For example, discrepancies in β angles (e.g., 91.23° vs. 90°) may arise from temperature-dependent packing . Validate with R-factor convergence (target <0.05) and check for overlooked symmetry elements using PLATON .
Safety and Handling
Q. What safety protocols are critical when handling 2-amino-N-(2-benzoylphenyl)acetamide in laboratory settings?
- Methodological Answer : Refer to SDS guidelines :
- Inhalation : Use fume hoods; if exposed, move to fresh air .
- Skin Contact : Wash with soap/water; consult a physician for irritation .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
